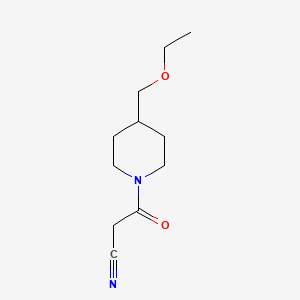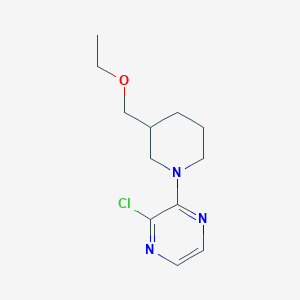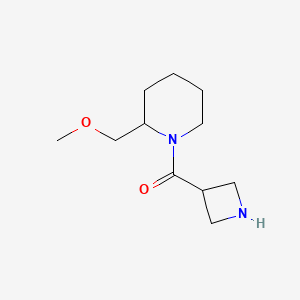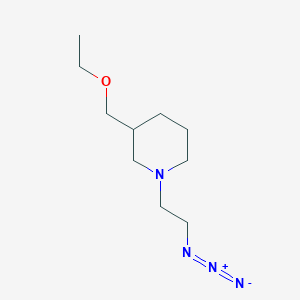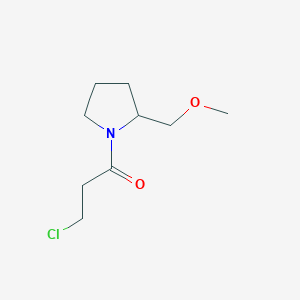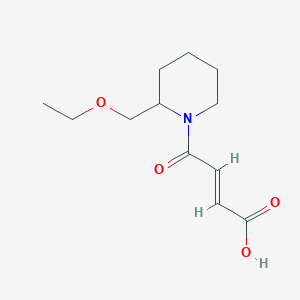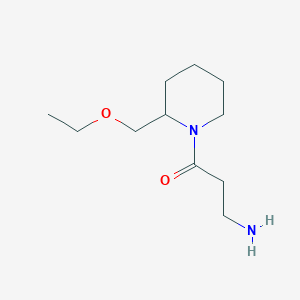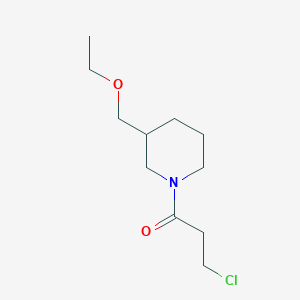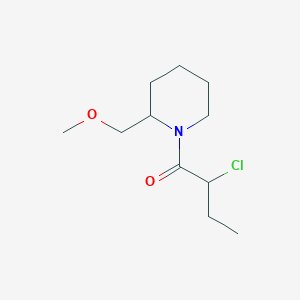
2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)butan-1-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Nucleophilic Aromatic Substitution Reactions
The study of nucleophilic aromatic substitution reactions has significant implications for synthesizing various compounds, including those related to 2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)butan-1-one. For instance, Pietra and Vitali (1972) explored the reaction mechanisms of piperidine with nitro-aromatic compounds, providing insights into addition–elimination mechanisms with rapid expulsion of the nitro-group, which could be relevant for understanding reactions involving similar structures (Pietra & Vitali, 1972).
Piperonyl Butoxide Chemistry
Blasi (1999) delved into the chemistry of piperonyl butoxide (PBO), detailing its physical, chemical characteristics, and analytical methods, which might provide a foundational understanding for studying compounds like 2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)butan-1-one, considering their shared piperidine structure (Blasi, 1999).
Cold Plasma Reactor Applications
Hsieh et al. (2011) demonstrated the use of a radio frequency (RF) plasma reactor for decomposing and converting methyl tert-butyl ether (MTBE), outlining several applications of RF plasma reactors that could be extended to the study and environmental management of various organic compounds, potentially including 2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)butan-1-one (Hsieh et al., 2011).
Ionic Liquid Membranes for Gas Separations
Scovazzo (2009) reviewed the performance of supported ionic liquid membranes (SILMs) in gas separations, emphasizing the benchmarks for SILM performance. This research could be pertinent for separating or purifying gaseous products in reactions involving 2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)butan-1-one, considering the importance of efficient separation techniques in chemical synthesis and environmental remediation (Scovazzo, 2009).
Biomass Conversion to Furan Derivatives
Chernyshev et al. (2017) discussed the conversion of plant biomass to furan derivatives, highlighting the role of hydroxymethylfurfural (HMF) as a platform chemical. Understanding the synthesis and applications of HMF and its derivatives could provide insights into the utilization of 2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)butan-1-one in the development of new materials, fuels, and chemicals from renewable resources (Chernyshev et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Piperidine derivatives, including “2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)butan-1-one”, have potential for further exploration due to their diverse biological activities and presence in many pharmaceuticals . Future research could focus on synthesizing new derivatives and investigating their properties and applications.
Propiedades
IUPAC Name |
2-chloro-1-[2-(methoxymethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-10(12)11(14)13-7-5-4-6-9(13)8-15-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFJNFDWQXAUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCCC1COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



